Fasudil

Catalog No.
S527785
CAS No.
103745-39-7
M.F
C14H17N3O2S
M. Wt
291.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fasudil

CAS Number

103745-39-7

Product Name

Fasudil

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

InChI

InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2

InChI Key

NGOGFTYYXHNFQH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-(5-isoquinolinesulfonyl)homopiperazine, AT 877, AT-877, AT877, fasudil, fasudil hydrochloride, fasudil mesylate, HA 1077, HA-1077

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

The exact mass of the compound Fasudil is 291.1041 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759827. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fasudil, frequently supplied as a monohydrochloride salt (CAS 105628-07-7), is a highly validated, isoquinoline-derivative Rho-associated coiled-coil kinase (ROCK) inhibitor. Unlike purely experimental kinase inhibitors, Fasudil is distinguished by its clinical approval history and exceptionally high aqueous solubility (up to 200 mg/mL for the hydrochloride salt) [1]. For procurement professionals and lead scientists, Fasudil represents the gold-standard translational baseline for in vivo cardiovascular and neurodegenerative models, offering a well-documented pharmacokinetic profile and a specific polypharmacological mechanism that newer, ultra-selective analogs cannot replicate [2].

Substituting Fasudil with more potent, purely experimental ROCK inhibitors like Y-27632 or H-1152 disrupts translational continuity in procurement and research [1]. While Y-27632 is a classic in vitro tool, it lacks the extensive human clinical safety data and established in vivo pharmacokinetic baselines of Fasudil [1]. Furthermore, Fasudil possesses a specific multi-kinase off-target profile—inhibiting PKA and PKG at higher concentrations—which contributes to its established pleiotropic effects in vascular and neurodegenerative models . Procuring highly specific, newer-generation ROCK inhibitors fails to replicate this established polypharmacology, making Fasudil non-interchangeable for laboratories requiring direct comparability to decades of approved clinical and in vivo data.

Cost-Effective Scalability in Human Pluripotent Stem Cell (hPSC) Manufacturing

In long-term hPSC culture applications, Fasudil demonstrates equivalent or superior efficacy in preventing dissociation-induced apoptosis compared to the industry-standard Y-27632 [1]. When utilized at 10 µM, Fasudil yielded a ~100,000-fold cell expansion over time, compared to a ~90,000-fold expansion for Y-27632, while maintaining normal karyotype and pluripotency markers [1].

Evidence DimensionhPSC growth fold-increase post-thaw
Target Compound DataFasudil (10 µM): ~100,000-fold expansion
Comparator Or BaselineY-27632 (10 µM): ~90,000-fold expansion
Quantified Difference~11% higher total cell yield with Fasudil over identical long-term culture periods
ConditionsLong-term human pluripotent stem cell culture post-dissociation

Allows bulk stem cell manufacturing facilities to substitute expensive Y-27632 with a highly cost-effective alternative without sacrificing cell yield or pluripotency.

Superior Aqueous Solubility for DMSO-Free In Vivo Formulation

Fasudil, particularly in its monohydrochloride salt form, exhibits exceptional hydrophilicity compared to many structurally complex or lipophilic kinase inhibitors [1]. It achieves an aqueous solubility of up to 200 mg/mL, whereas many experimental ROCK inhibitors require DMSO or complex lipid excipients to achieve even 1 mg/mL [1].

Evidence DimensionMaximum aqueous solubility
Target Compound DataFasudil monohydrochloride: up to 200 mg/mL
Comparator Or BaselineStandard lipophilic kinase inhibitors: typically <1 mg/mL without organic solvents
Quantified Difference>200-fold higher aqueous solubility compared to typical lipophilic kinase inhibitors
ConditionsAqueous buffer / pure water at standard temperature

Enables the preparation of high-concentration, completely DMSO-free aqueous formulations for critical in vivo intravenous or intratracheal administration.

Established Polypharmacology for Translational Baselines

Unlike ultra-selective next-generation ROCK inhibitors, Fasudil provides a specific, well-documented polypharmacological profile . While it inhibits ROCK1 with a Ki of 0.33 µM, it also inhibits PKA and PKG at ~1.6 µM . This dual mechanism is central to its established vasodilatory and neuroprotective efficacy in historical literature, which highly selective agents like KD-025 or H-1152 cannot fully replicate[1].

Evidence DimensionSecondary kinase inhibition (PKA/PKG)
Target Compound DataFasudil: Ki ~1.6 µM for PKA/PKG
Comparator Or BaselineHighly selective ROCK inhibitors (e.g., KD-025): Negligible PKA/PKG inhibition
Quantified DifferenceIntentional moderate-affinity off-target inhibition (Ki ~1.6 µM) vs strict selectivity
ConditionsCell-free kinase assay profiling

Procuring Fasudil is mandatory for researchers who need to replicate the exact pleiotropic mechanisms responsible for its success in historical cardiovascular and neurodegenerative in vivo models.

Large-Scale Human Pluripotent Stem Cell (hPSC) Manufacturing

Due to its ability to yield ~100,000-fold cell expansion comparable to Y-27632, Fasudil is the optimal procurement choice for industrial stem cell facilities seeking to reduce media supplement costs. It effectively prevents dissociation-induced apoptosis during passaging and thawing without requiring organic solvents [1].

DMSO-Free In Vivo Cardiovascular Modeling

Leveraging its 200 mg/mL aqueous solubility, Fasudil monohydrochloride is ideal for formulating high-dose intravenous or intratracheal treatments in models of pulmonary arterial hypertension or cerebral vasospasm. It eliminates the confounding toxicological effects of DMSO or complex excipients required by lipophilic analogs [2].

Translational Neurodegenerative Disease Baselines

Because of its established polypharmacology (ROCK1/2, PKA, PKG inhibition) and clinical approval history, Fasudil serves as the mandatory positive control in experimental models of multiple sclerosis and Alzheimer's disease, ensuring direct comparability to decades of established in vivo data [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

291.10414797 Da

Monoisotopic Mass

291.10414797 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q0CH43PGXS

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Calcium Channel Blockers

ATC Code

C - Cardiovascular system
C04 - Peripheral vasodilators
C04A - Peripheral vasodilators
C04AX - Other peripheral vasodilators
C04AX32 - Fasudil

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
AGC group
ROCK [HSA:6093 9475] [KO:K04514 K17388]

Pictograms

Irritant

Irritant

Other CAS

103745-39-7

Wikipedia

Fasudil

Dates

Last modified: 08-15-2023

Release rate is a key variable affecting the therapeutic effectiveness of liposomal fasudil for the treatment of cerebral ischemia/reperfusion injury

Yosuke Yanagida, Mio Namba, Tatsuya Fukuta, Hirokazu Yamamoto, Mitsuaki Yanagida, Miki Honda, Naoto Oku, Tomohiro Asai
PMID: 32819716   DOI: 10.1016/j.bbrc.2020.07.038

Abstract

Liposomal fasudil as a treatment for cerebral ischemia/reperfusion (I/R) injury has been demonstrated to be effective in animal models due to the high accumulation of liposomes in damaged brain tissue. However, it is still unclear what effect drug release rate has on the treatment of I/R injury, where pathology progresses dramatically in a short time. In the present study, we assessed four formulations of liposomal fasudil. The results of an in vitro drug release assay showed that the release properties of fasudil were changed by varying the lipid composition and internal phase of the liposomes. Based on these results, differences in the transition of fasudil plasma concentration were monitored after the administration of each type of liposomal fasudil in normal rats. A pharmacokinetic study showed that higher levels of drug retention in liposomal fasudil resulted in higher fasudil plasma concentration. Finally, treatment of I/R injury model rats with liposomal fasudil revealed that a mid-level release rate of fasudil from liposomes resulted in the greatest therapeutic effect among the formulations. In conclusion, these results demonstrate that an optimized drug release rate from liposomes enhances the therapeutic effect of fasudil for the treatment of cerebral I/R injury.


Fasudil attenuates glial cell-mediated neuroinflammation via ERK1/2 and AKT signaling pathways after optic nerve crush

Wei Huang, Qianqian Lan, Li Jiang, Wenya Yan, Fen Tang, Chaolan Shen, Hui Huang, Haibin Zhong, Jian Lv, Siming Zeng, Min Li, Zhongxiang Mo, Bing Hu, Ning Liang, Qi Chen, Mingyuan Zhang, Fan Xu, Ling Cui
PMID: 33161529   DOI: 10.1007/s11033-020-05953-y

Abstract

To investigate the functional role of fasudil in optic nerve crush (ONC), and further explore its possible molecular mechanism. After ONC injury, the rats were injected intraperitoneally either with fasudil or normal saline once a day until euthanized. RGCs survival was assessed by retrograde labeling with FluoroGold. Retinal glial cells activation and population changes (GFAP, iba-1) were measured by immunofluorescence. The expressions of cleaved caspase 3 and 9, p-ERK1/2 and p-AKT were detected by western blot. The levels of the pro-inflammatory cytokines were determined using real-time polymerase chain reaction. Fasudil treatment inhibited RGCs apoptosis and reduced RGCs loss demonstrated by the decreased apoptosis-associated proteins expression and the increased fluorogold labeling of RGCs after ONC, respectively. In addition, the ONC + fasudil group compared had a significantly lower expression of GFAP and iba1 compared with the ONC group. The levels of pro-inflammatory cytokines were significantly reduced in the ONC + fasudil group than in the ONC group. Furthermore, the phosphorylation levels of ERK1/2 and AKT (p-ERK1/2 and p-AKT) were obviously elevated by the fasudil treatment. Our study demonstrated that fasudil attenuated glial cell-mediated neuroinflammation by up-regulating the ERK1/2 and AKT signaling pathways in rats ONC models. We conclude that fasudil may be a novel treatment for traumatic optic neuropathy.


Rho kinase inhibitor fasudil reduces l-DOPA-induced dyskinesia in a rat model of Parkinson's disease

Andrea Lopez-Lopez, Carmen M Labandeira, Jose L Labandeira-Garcia, Ana Muñoz
PMID: 32986850   DOI: 10.1111/bph.15275

Abstract

Rho kinase (ROCK) activation is involved in neuroinflammatory processes leading to progression of neurodegenerative diseases such as Parkinson's disease. Furthermore, ROCK plays a major role in angiogenesis. Neuroinflammation and angiogenesis are mechanisms involved in developing l-DOPA-induced dyskinesias (LID). However, it is not known whether ROCK plays a role in LID and whether ROCK inhibitors may be useful against LID.
In rats, we performed short- and long-term dopaminergic lesions using 6-hydroxydopamine and developed a LID model. Effects of dopaminergic lesions and LID on the RhoA/ROCK levels were studied by western blot, real-time PCR analyses and ROCK activity assays in the substantia nigra and striatum. The effects of the ROCK inhibitor fasudil on LID were particularly investigated.
Short-term 6-hydroxydopamine lesions increased nigrostriatal RhoA/ROCK expression, apparently related to the active neuroinflammatory process. However, long-term dopaminergic denervation (completed and stabilized lesions) led to a decrease in RhoA/ROCK levels. Rats with LID showed a significant increase of RhoA and ROCK expression. The development of LID was reduced by the ROCK inhibitor fasudil (10 and 40 mg·kg
), without interfering with the therapeutic effect of l-DOPA. Interestingly, treatment of 40 mg·kg
of fasudil also induced a significant reduction of dyskinesia in rats with previously established LID.
The present results suggest that ROCK is involved in the pathophysiology of LID and that ROCK inhibitors such as fasudil may be a novel target for preventing or treating LID. Furthermore, previous studies have revealed neuroprotective effects of ROCK inhibitors.


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